4-Bromo-5-phenylthiazole
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Overview
Description
4-Bromo-5-phenylthiazole is a heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 4-position and a phenyl group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds with significant medicinal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-phenylthiazole typically involves the reaction of 4-bromoacetophenone with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-5-phenylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products:
Substitution Reactions: Products include various substituted thiazoles depending on the nucleophile used.
Oxidation Reactions: Products include oxidized thiazole derivatives.
Scientific Research Applications
4-Bromo-5-phenylthiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenylthiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways . These interactions can lead to various biological effects, including cytotoxicity in cancer cells and antimicrobial activity .
Comparison with Similar Compounds
- 4-Bromo-2-phenylthiazole
- 5-Bromo-2-phenylthiazole
- 4-Chloro-5-phenylthiazole
Comparison: 4-Bromo-5-phenylthiazole is unique due to the specific positioning of the bromine and phenyl groups, which influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and selectivities towards biological targets .
Properties
Molecular Formula |
C9H6BrNS |
---|---|
Molecular Weight |
240.12 g/mol |
IUPAC Name |
4-bromo-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C9H6BrNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
JYYNRMYJOLQVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)Br |
Origin of Product |
United States |
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